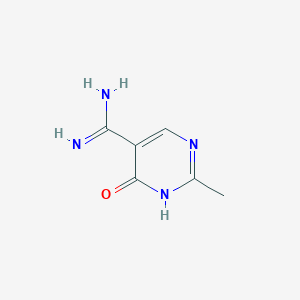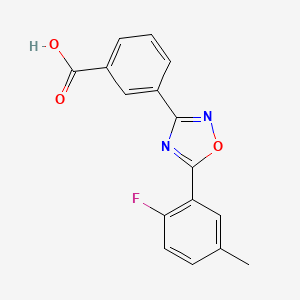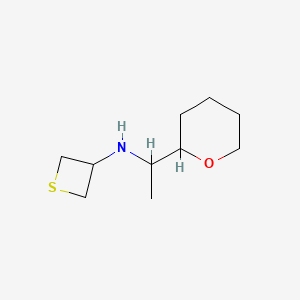
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring, a tetrahydropyran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine typically involves the reaction of tetrahydropyran derivatives with thietane derivatives under specific conditions. One common method involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution to introduce the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Tetrahydro-2H-pyran-2-yl)amine: Lacks the thietane ring, making it less structurally complex.
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)amine: Similar structure but without the thietane ring.
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-2-amine: Similar but with a different position of the amine group.
Uniqueness
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is unique due to the presence of both the tetrahydropyran and thietane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
N-[1-(oxan-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-8(11-9-6-13-7-9)10-4-2-3-5-12-10/h8-11H,2-7H2,1H3 |
InChI Key |
LAQIUEIIDDAQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCO1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


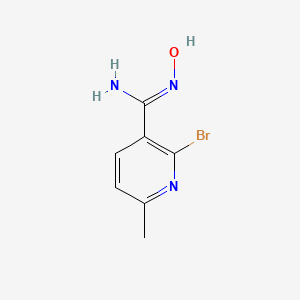
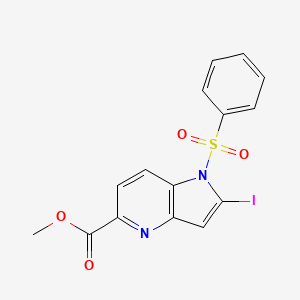
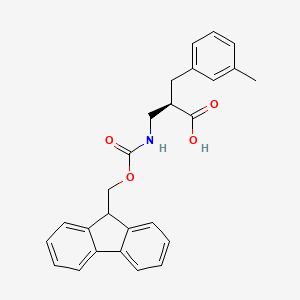

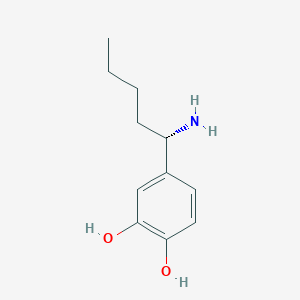
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
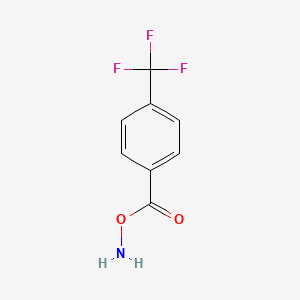
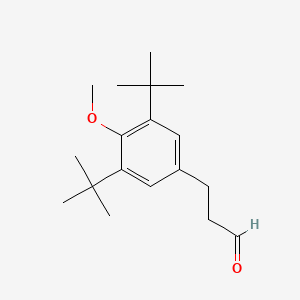
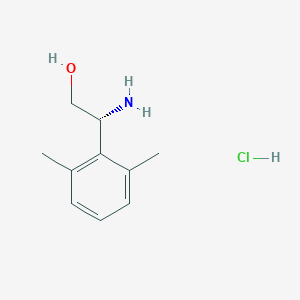
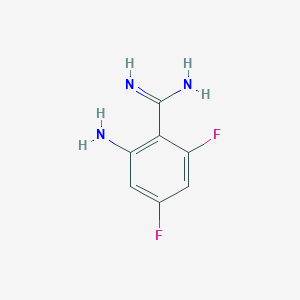
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
